molecular formula C3H7N B1314981 (R)-2-Methylaziridine CAS No. 83647-99-8

(R)-2-Methylaziridine

Cat. No. B1314981
CAS RN: 83647-99-8
M. Wt: 57.09 g/mol
InChI Key: OZDGMOYKSFPLSE-GSVOUGTGSA-N
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Description

“®-2-Methylaziridine” is a chemical compound with the molecular formula C3H7N . It is also known by other names such as “2-Methylaziridine” and "propyleneimine" . The average mass of this compound is 57.094 Da and its monoisotopic mass is 57.057850 Da .


Molecular Structure Analysis

The molecular structure of “®-2-Methylaziridine” consists of 3 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . The InChI Key for this compound is OZDGMOYKSFPLSE-GSVOUGTGSA-N .


Physical And Chemical Properties Analysis

“®-2-Methylaziridine” has a density of 0.8±0.1 g/cm3 and a boiling point of 66.5±0.0 °C at 760 mmHg . The vapour pressure of this compound is 151.2±0.1 mmHg at 25°C . The compound has an enthalpy of vaporization of 30.8±3.0 kJ/mol and a flash point of -15.0±0.0 °C . The index of refraction is 1.413 .

Scientific Research Applications

Catalytic Transformations and Ring Expansions

The scientific research applications of (R)-2-methylaziridine are diverse, ranging from catalytic transformations to material synthesis. One notable study investigated the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansions of N-tert-butyl-2-phenylaziridine, highlighting the importance of the substituent's hyperconjugation interaction for the reactivity of aziridines. Specifically, it was found that N-tert-butyl-2-methylaziridine showed unreactivity in this process due to a lower stabilization through hyperconjugation, which makes the ring expansion unviable (Ardura, López, & Sordo, 2006).

Solvent Effects and Liquid-Liquid Equilibrium

Research on solvent effects and liquid-liquid equilibrium for the ternary system of water, 2-methylaziridine, and chloroform provided insights into the extraction of 2-methylaziridine from aqueous solutions. This study demonstrated the superior extraction capabilities of chloroform and utilized models like NRTL and UNIQUAC for correlating experimental data, offering a methodological approach for separating 2-methylaziridine efficiently (Saien, Norouzi, & Dehghani, 2013).

Stimuli-Responsive Materials

The synthesis and application of stimuli-responsive materials derived from 2-methylaziridine have also been explored. Copolymeric products from 2-methylaziridine and carbon dioxide exhibited rapid phase transitions in response to changes in temperature and pH, suggesting their potential use in smart materials and sensors. The responsiveness of these materials could be tuned by varying reaction conditions, showcasing the versatility of 2-methylaziridine-based polymers (Ihata, Kayaki, & Ikariya, 2005).

Organic Synthesis and Functionalization

In organic synthesis, 2-methylaziridine has been used as a substrate for various transformations. For instance, the reactivity of 2-bromomethyl-2-methylaziridines toward different nucleophiles was significantly influenced by the solvent choice, leading to the selective formation of either functionalized aziridines or azetidines. This solvent-dependent behavior underlines the importance of 2-methylaziridine in synthetic organic chemistry for constructing complex molecules with high selectivity (Stankovic et al., 2012).

Catalysis and Reaction Mechanisms

The study of catalytic processes involving 2-methylaziridine has revealed intriguing insights into reaction mechanisms and selectivity. For example, the stereoselective recognition of an aziridine with a Co(III) complex demonstrated the potential of using 2-methylaziridine in catalytic epoxidation, offering a glimpse into transition-state analogues and their role in enhancing reaction outcomes (Bobb, Alhakimi, Studniki, Lough, & Chin, 2002).

properties

IUPAC Name

(2R)-2-methylaziridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDGMOYKSFPLSE-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232492
Record name Propylenimine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Methylaziridine

CAS RN

83647-99-8
Record name Propylenimine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083647998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylenimine, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70232492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROPYLENIMINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNU36C9XUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the isomerization of (R)-2-methylaziridine when complexed with cobalt(III)?

A: The research highlights that (R)-2-methylaziridine, when forming a complex with cobalt(III), exhibits slow inversion at the nitrogen center. [] This slow epimerization between the N(R) and N(S) isomers is attributed to the strained three-membered ring structure of the methylaziridine ligand. [] Kinetic studies revealed a slow rate constant of 5 × 10−2 M−1 S−1 at 25 °C, indicating the stability of the complex and the challenge in interconversion between the isomers. []

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